Product packaging for Iodo(tridecafluorohexyl)mercury(Cat. No.:CAS No. 63037-05-8)

Iodo(tridecafluorohexyl)mercury

Cat. No.: B14507824
CAS No.: 63037-05-8
M. Wt: 646.54 g/mol
InChI Key: POUJKHIVPDSNDO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Iodo(tridecafluorohexyl)mercury is a sophisticated organomercury compound in which a tridecafluorohexyl group is bonded to a mercury-iodide moiety. This structure classifies it as a perfluoroalkyl organometallic reagent, making it a valuable intermediate in synthetic and materials chemistry. Its primary research value lies in its potential use for the introduction of highly fluorinated alkyl chains into target molecules, a key step in the development of compounds with unique properties such as enhanced lipid stability, thermal resistance, and hydrophobicity . Researchers may employ this reagent in reactions to synthesize novel fluorinated materials or as a precursor in catalytic cycles. Like all mercury compounds, it exerts its effects through interactions with thiol and selenol groups of proteins, which can disrupt enzymatic function and cellular integrity . Due to the known high toxicity of mercury compounds to the nervous, gastrointestinal, and renal systems, this reagent must be handled with extreme care in a controlled laboratory setting . This compound is supplied For Research Use Only. It is strictly not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6F13HgI B14507824 Iodo(tridecafluorohexyl)mercury CAS No. 63037-05-8

Properties

CAS No.

63037-05-8

Molecular Formula

C6F13HgI

Molecular Weight

646.54 g/mol

IUPAC Name

iodo(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)mercury

InChI

InChI=1S/C6F13.Hg.HI/c7-1(8)2(9,10)3(11,12)4(13,14)5(15,16)6(17,18)19;;/h;;1H/q;+1;/p-1

InChI Key

POUJKHIVPDSNDO-UHFFFAOYSA-M

Canonical SMILES

C(C(C(C(F)(F)[Hg]I)(F)F)(F)F)(C(C(F)(F)F)(F)F)(F)F

Origin of Product

United States

Mechanistic Investigations of Reactivity in Perfluoroalkyl Organomercury Chemistry

Fundamental Electrophilic and Nucleophilic Characteristics of the Perfluoroalkyl-Mercury Bond

The reactivity of the perfluoroalkyl-mercury bond in compounds like Iodo(tridecafluorohexyl)mercury is dictated by the unique electronic properties of the perfluoroalkyl group and the nature of the carbon-mercury linkage. The C-Hg bond is predominantly covalent with low polarity, rendering compounds like dialkyl mercury derivatives stable to air and water. wikipedia.org However, the presence of the highly electronegative fluorine atoms in the tridecafluorohexyl (C6F13) group exerts a powerful electron-withdrawing inductive effect. dtic.mil

This effect polarizes the molecule, creating a partial positive charge on the carbon atom adjacent to the mercury, which in turn influences the electrophilicity of the mercury center. The carbon-fluorine bond is the strongest in organic chemistry, lending high stability to the perfluoroalkyl chain itself. wikipedia.orgnih.gov In contrast, the C-Hg bond is notably weak and susceptible to cleavage. wikipedia.org This inherent weakness allows for the generation of reactive perfluoroalkyl species under relatively mild conditions. The involvement of organomercurials in radical and redox biochemical processes can lead to the cleavage of the carbon-to-metal bond, generating reactive organic radicals. nih.gov

Bond/Group CharacteristicDescriptionImplication for Reactivity
C-F Bonds Highly polarized and exceptionally strong. nih.govConfers metabolic stability and unique electronic properties to the perfluoroalkyl group. researchgate.net
C6F13 Group Strongly electron-withdrawing due to the cumulative inductive effect of 13 fluorine atoms. dtic.milIncreases the electrophilic character of the adjacent mercury atom.
C-Hg Bond Weak covalent bond, susceptible to homolytic (radical) or heterolytic cleavage. wikipedia.orgnih.govServes as a source of perfluoroalkyl radicals or carbanions for synthetic transformations. acs.org
Hg-I Bond Polar covalent bond, allowing for dissociation or ligand exchange in polar solvents. libretexts.orgFacilitates reactions at the mercury center, including ligand substitution and transmetalation.

Ligand Exchange and Halogenation Reactions at the Mercury Center

The mercury center in this compound is a key site for chemical transformations, primarily through ligand exchange and halogenation reactions.

Ligand Exchange: Ligand exchange, or substitution, reactions are common for complex metal ions where one ligand is replaced by another. libretexts.orgchemguide.co.uk In the case of R-Hg-X compounds, the halide ligand can be exchanged with other nucleophiles. For instance, treatment of this compound with other halide salts (e.g., KBr) or pseudohalides (e.g., KCN) in a suitable solvent can lead to the corresponding bromo or cyano derivatives. libretexts.org The equilibrium of these reactions is often driven by the concentration of the exchanging ligand or the precipitation of a salt. chemguide.co.uk

Halogenation: Halogenation is a fundamental reaction of organomercury compounds. wikipedia.org The weak C-Hg bond can be readily cleaved by elemental halogens such as bromine (Br2) or chlorine (Cl2). This reaction provides a direct route to perfluoroalkyl halides, which are themselves valuable synthetic building blocks. The reaction proceeds via an electrophilic substitution mechanism at the carbon atom, breaking the C-Hg bond and forming a new, more stable carbon-halogen bond. wikipedia.orgwikipedia.org

Reaction Scheme: Halogenation of this compound

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This transformation is highly efficient and demonstrates the utility of perfluoroalkyl mercurials as precursors to other functionalized perfluoroalkanes.

Detailed Reaction Pathways of Perfluoroalkylation Facilitated by Organomercurials

Organomercurials like this compound are effective reagents for transferring perfluoroalkyl groups to other molecules, a process known as perfluoroalkylation. These reactions can proceed through several distinct mechanistic pathways.

The transfer of the tridecafluorohexyl group from the mercury compound to an organic substrate is often achieved by generating a highly reactive intermediate.

Radical Pathways: Homolytic cleavage of the weak C-Hg bond, often initiated by light (photolysis) or heat, generates a perfluoroalkyl radical (C6F13•). nih.govnih.gov This pathway is central to many modern synthetic methods. Visible-light-promoted photoredox catalysis, for example, can use a photocatalyst to reduce perfluoroalkyl halides (which can be formed from mercurials) to generate these radicals under exceptionally mild conditions. scispace.com These highly electrophilic radicals can then add across alkenes and alkynes or participate in substitution reactions with aromatic compounds to install the perfluoroalkyl group. scispace.com

Carbanion Pathways: Perfluoroalkyl mercurials can also serve as a source of perfluorocarbanions. acs.org Treatment of the mercurial with certain nucleophiles or bases can facilitate the cleavage of the C-Hg bond to generate a transient perfluoroalkyl carbanion. These carbanions are potent nucleophiles that can react with a variety of electrophiles, such as aldehydes, ketones, and alkyl halides, to form new carbon-carbon bonds. acs.org

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and perfluoroalkyl mercurials provide a unique entry point for creating these linkages. fiveable.melibretexts.org

A prominent strategy involves transition metal-catalyzed cross-coupling reactions. While organomercurials are not typically used directly in modern named reactions like Suzuki or Stille couplings, they can participate via transmetalation. For example, palladium catalysts can facilitate cross-coupling between organomercurials and organic halides. wikipedia.org The mechanism generally involves:

Oxidative Addition: The palladium(0) catalyst reacts with an organic halide (e.g., an aryl iodide, Ar-I) to form a Pd(II) intermediate.

Transmetalation: The perfluoroalkyl group is transferred from the mercury compound (C6F13-Hg-I) to the palladium center, displacing the halide on the palladium and forming a new organopalladium species (Ar-Pd-C6F13).

Reductive Elimination: The coupled product (Ar-C6F13) is released, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This pathway enables the direct connection of a perfluoroalkyl chain to an aromatic or vinylic carbon, a transformation that is otherwise challenging to achieve. illinois.edu

Role of Organomercury Compounds in the Development of New Synthetic Methodologies in Organofluorine Chemistry

The study of organomercury compounds like this compound has played a significant role in the broader development of organofluorine chemistry. wikipedia.orgnumberanalytics.com The incorporation of fluorine-containing groups into organic molecules can dramatically alter their physical and biological properties, enhancing metabolic stability, lipophilicity, and binding affinity. nih.govresearchgate.net Consequently, about one-fifth of all pharmaceuticals contain fluorine. wikipedia.org

Perfluoroalkyl mercurials were among the early and more reliable sources of perfluoroalkyl nucleophiles and radicals, enabling chemists to explore the synthesis and reactivity of these unique molecules. acs.org The insights gained from their reactivity—specifically the conditions needed to cleave the C-Hg bond and generate reactive intermediates—have informed the design of newer, more efficient, and less toxic perfluoroalkylation reagents. acs.org While modern synthetic chemistry often favors less toxic alternatives, the fundamental reaction pathways established through the study of organomercurials remain relevant. Methodologies such as photoredox catalysis, which now predominantly use perfluoroalkyl iodides as radical precursors, are conceptual descendants of the radical reactions first explored with more classical reagents, including organometallics. nih.govscispace.com

Contribution of Organomercury CompoundsSignificance in Organofluorine Chemistry
Source of Perfluoroalkyl Radicals Established radical-based pathways for perfluoroalkylation, influencing modern photoredox and thermal initiation methods. acs.orgscispace.com
Source of Perfluorocarbanions Provided a route to perfluoroalkyl carbanions for nucleophilic substitution and addition reactions. acs.org
Precursors to Perfluoroalkyl Halides Offered a reliable method to synthesize perfluoroalkyl iodides and bromides via halogenation. wikipedia.org
Mechanistic Probes Helped elucidate the fundamental principles of C-F bond effects on reactivity and the mechanisms of transmetalation and cross-coupling. wikipedia.orgdtic.mil

Structural Elucidation and Coordination Chemistry of Iodo Tridecafluorohexyl Mercury and Analogues

Analysis of Molecular and Supramolecular Architectures in Perfluoroalkylmercurials

Organomercury compounds of the type R-Hg-X, where R is an organic group and X is a halide, typically adopt a linear or near-linear geometry in their monomeric state. core.ac.uk However, the solid-state structure is often defined by a higher-order assembly, known as the supramolecular architecture, which is dictated by weak intermolecular interactions. mdpi.comamu.edu.pl

In perfluoroalkylmercurials, individual molecules act as building blocks that self-assemble into extended structures. These can range from simple dimeric pairs to one-dimensional chains or two-dimensional layers. mdpi.com For instance, studies on related organomercury thiolates show a high propensity for forming zero- or one-dimensional aggregates in the crystalline state. mdpi.com The specific architecture is a delicate balance between the steric demands of the bulky perfluoroalkyl group and the nature of the intermolecular forces at play. In analogous perfluorinated mercury complexes, such as those involving perfluoro-o-phenylenemercury, the molecules can arrange into infinite chains or discrete complexes depending on the co-crystallized solvent or ligand. researchgate.net This self-organization is a key feature of supramolecular chemistry, where non-covalent bonds guide the formation of complex, functional architectures from simpler molecular components. nih.govnih.gov

Examination of the Coordination Environment around the Mercury Center

The primary coordination environment of the mercury atom in iodo(tridecafluorohexyl)mercury consists of two covalent bonds: one to the carbon atom of the tridecafluorohexyl group (Hg-C) and one to the iodine atom (Hg-I). This two-coordinate arrangement typically results in a linear C-Hg-I geometry, with the bond angle approaching 180°. core.ac.uk

Table 1: Typical Bond Parameters in Organomercury Compounds and Analogues

BondTypical Length (Å)Compound Type / AnalogueReference
Hg-C (fluorinated)2.10 - 2.14Methyltrifluoromethylmercury core.ac.uk
Hg-C (non-fluorinated)2.05 - 2.09Diphenylmercury, Dimethylmercury core.ac.uk
Hg-I~2.63Mercury(II) Iodide Complexes mdpi.com
Hg-Cl~2.32Mercury(II) Chloride Complexes rsc.org

Role of Secondary Interactions in Determining Perfluoroalkyl Organomercury Compound Structures

Secondary interactions, also known as secondary bonds, are attractive forces that are weaker than covalent bonds but stronger than van der Waals forces. unsw.edu.auyoutube.com In organomercury compounds, the mercury atom has a pronounced tendency to form these bonds with nearby electronegative atoms, such as halogens (I, F), oxygen, or nitrogen. core.ac.uk These interactions are crucial in determining the final crystal structure, as they link the primary molecular units into the supramolecular architectures discussed previously. mdpi.comnih.gov

For this compound, the most significant secondary interactions are expected to be between a mercury atom of one molecule and the iodine or fluorine atoms of neighboring molecules (Hg···I and Hg···F). The Hg···I interactions are particularly noteworthy. While the covalent Hg-I bond is around 2.63 Å, secondary Hg···I contacts can be found at distances ranging up to the sum of the van der Waals radii (~3.9 Å). In many crystal structures of mercury(II) halides, these secondary bonds lead to the formation of bridged structures (e.g., Hg-I···Hg), creating polymeric chains or layers. rsc.orgresearchgate.net Similarly, weaker Hg···F interactions involving the fluorine atoms of the perfluorohexyl chain can further stabilize the crystal packing. The presence of multiple secondary bonds around the mercury center results in a coordination number greater than two and a coordination polyhedron that is often highly distorted from ideal geometries. core.ac.uk

Table 2: Secondary Interaction Distances in Organomercury Halide Analogues

InteractionObserved Distance (Å)Comparison (Sum of van der Waals Radii, Å)SignificanceReference
Hg···Cl2.68 - 3.00~3.55Forms bridging links, creating polymeric ribbons rsc.org
Hg···S3.13 - 3.33~3.53Pivotal in assembling molecules into 1D and 2D aggregates mdpi.com
Hg···N~2.77~3.25Links molecules into centrosymmetric dimers core.ac.uk
Hg···Hg3.25 - 3.39~3.4 - 4.0Indicates close packing and potential weak metallophilic interactions core.ac.uk

Influence of Perfluorinated Ligands on Mercury's Electronic and Geometric Configurations

The substitution of a standard alkyl or aryl group with a perfluorinated one, such as the tridecafluorohexyl group, has a profound impact on the electronic and geometric properties of the mercury center. The high electronegativity of the fluorine atoms causes the perfluoroalkyl group to be strongly electron-withdrawing.

This electronic pull increases the Lewis acidity of the mercury(II) center, making it a stronger electron acceptor. capes.gov.br This enhanced acidity has several structural consequences. First, it can lead to a slight elongation of the primary Hg-C covalent bond, as observed in various fluorinated organomercurials. core.ac.uk Second, the more electropositive mercury atom becomes a better acceptor for forming the secondary bonds discussed in the previous section. This strengthens the intermolecular Hg···I and Hg···F interactions, giving them a more significant role in directing the crystal structure compared to non-fluorinated analogues.

Furthermore, the increased Lewis acidity makes perfluorinated organomercurials more likely to form stable adducts with Lewis bases. In some cases, this can lead to a change in the coordination geometry from the typical linear arrangement to a T-shaped or pseudo-tetrahedral geometry. core.ac.uk This heightened reactivity and tendency to form strong secondary bonds are hallmark features of organomercury compounds bearing perfluorinated ligands.

Computational and Theoretical Chemistry of Iodo Tridecafluorohexyl Mercury Systems

Quantum Chemical Approaches to Bonding and Electronic Structure Analysis

The nature of the carbon-mercury (C-Hg) and mercury-iodine (Hg-I) bonds is central to the chemistry of iodo(tridecafluorohexyl)mercury. Quantum chemical methods are essential for elucidating the electronic structure and bonding characteristics.

Key Analytical Techniques:

Atoms in Molecules (QTAIM) Theory: This method would be used to analyze the electron density to characterize the nature of the chemical bonds. For instance, in studies of chloromethylmercury, QTAIM has been used to investigate the protonolysis of the Hg-C bond. mcmaster.ca For this compound, this analysis would reveal the degree of covalent versus ionic character in the C-Hg and Hg-I bonds.

Natural Bond Orbital (NBO) Analysis: NBO analysis helps in understanding charge distribution and donor-acceptor interactions within the molecule. In computational studies of mercury(II) dithiocarbamato compounds, NBO analysis has highlighted the importance of charge transfer in determining molecular structure. mdpi.comresearchgate.net For the title compound, NBO would quantify the hybridization of the orbitals and the stabilization energy associated with electron delocalization, particularly the influence of the highly electronegative tridecafluorohexyl group.

Electron Localization Function (ELF): ELF provides a visual representation of electron pairing and localization, offering insights into the bonding patterns.

Expected Research Findings:

Theoretical investigations would likely focus on the significant inductive effect of the tridecafluorohexyl group. This perfluoroalkyl chain is expected to withdraw electron density from the mercury atom, thereby influencing the polarity and strength of both the C-Hg and Hg-I bonds. Quantum chemical calculations would be crucial in quantifying these effects and comparing them to non-fluorinated analogues.

Ab Initio and Density Functional Theory (DFT) Studies on Reaction Pathways and Energetics

Understanding the reactivity of this compound, including its decomposition and interaction with other chemical species, relies on computational studies of reaction mechanisms.

Methodologies:

Density Functional Theory (DFT): DFT methods, such as B3LYP, are workhorses in computational chemistry for studying reaction pathways due to their balance of accuracy and computational cost. mdpi.commdpi.com DFT calculations can be used to locate transition states and calculate activation energies for potential reactions, such as ligand exchange or reductive elimination.

Ab Initio Methods: High-level ab initio methods, like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer greater accuracy for calculating reaction energetics, though at a higher computational expense. These methods would be valuable for benchmarking DFT results for key reaction steps.

Simulated Reaction Types:

Ligand Substitution: Studying the substitution of the iodide ligand by other nucleophiles would provide insight into the compound's stability and reactivity in various chemical environments.

Thermal Decomposition: DFT calculations could elucidate the pathways for thermal decomposition, identifying the weakest bonds and the likely initial fragmentation steps.

Protonolysis of the C-Hg Bond: As seen in studies of methylmercury, the cleavage of the C-Hg bond is a critical reaction. mcmaster.ca DFT studies on this compound would explore the energetics of this process, which is relevant to its environmental fate and potential toxicity.

A hypothetical reaction coordinate diagram based on DFT calculations for the protonolysis of the C-Hg bond would likely show a multi-step process with distinct transition states and intermediates, providing a quantitative measure of the reaction barriers.

Predictive Modeling of Reactivity, Stability, and Spectroscopic Parameters

Predictive modeling aims to forecast the properties of this compound without the need for direct experimental measurement.

Modeling Approaches:

Quantitative Structure-Property Relationship (QSPR): QSPR models establish a mathematical relationship between the molecular structure and a specific property. For this compound, QSPR could be used to predict properties like boiling point, vapor pressure, and solubility based on its structural descriptors. researchgate.net

Computational Spectroscopy: Theoretical calculations can predict spectroscopic data, such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. researchgate.net Comparing these predicted spectra with experimental data is a powerful way to validate the computed molecular structure. For instance, DFT calculations have been successfully used to correlate computed HOMO-LUMO energies with experimental redox potentials. mdpi.com

Data Table: Predicted Spectroscopic Parameters (Hypothetical)

ParameterPredicted Value (Illustrative)Computational Method
¹⁹F NMR Chemical Shift (α-CF₂)-80 to -90 ppmDFT/B3LYP
¹³C NMR Chemical Shift (C-Hg)130 to 140 ppmDFT/GIAO
IR Stretch (C-F)1100 to 1300 cm⁻¹DFT/B3LYP
IR Stretch (C-Hg)500 to 600 cm⁻¹DFT/B3LYP

Note: These values are illustrative and would need to be determined by specific calculations.

Integration of Machine Learning Techniques in Perfluoroalkyl Mercury Chemistry Research

Machine learning (ML) is an emerging tool in chemistry that can accelerate the discovery and characterization of new compounds. medium.comasbmb.orgnih.gov

Applications in this Field:

Property Prediction: ML models, trained on large datasets of chemical compounds, can predict properties of new molecules like this compound with increasing accuracy. ulster.ac.ukresearchgate.netulster.ac.uk These models can learn complex structure-property relationships that are not easily captured by traditional QSPR methods.

Reaction Outcome Prediction: ML algorithms can be trained to predict the products and yields of chemical reactions under different conditions, aiding in the design of synthetic routes. gcande.org

Materials Discovery: By screening virtual libraries of compounds, ML can identify molecules with desired properties, such as high stability or specific reactivity, which could be relevant for finding less toxic or more easily degradable organomercury compounds.

The development of deep learning models, for example, has shown promise in generating molecular fingerprints to predict properties and biological activity from the chemical structure alone. researchgate.net While the application of ML to perfluoroalkyl mercury chemistry is still in its early stages, it holds significant potential for advancing research in this area.

Applications in Advanced Organic Synthesis and Materials Science

Utilization as Key Reagents for Selective Perfluoroalkylation in Organic Synthesis

The introduction of perfluoroalkyl chains into organic molecules can dramatically alter their physical, chemical, and biological properties. "Iodo(tridecafluorohexyl)mercury" is believed to serve as a reagent for the selective introduction of the tridecafluorohexyl group (C6F13) onto various organic substrates. This process, known as perfluoroalkylation, is a cornerstone of modern organofluorine chemistry. The carbon-mercury bond in this compound can be cleaved under specific reaction conditions to generate a tridecafluorohexyl radical or a related reactive species, which then forms a new carbon-carbon bond with the target molecule. The high electronegativity of the fluorine atoms in the C6F13 group makes this moiety a strong electron-withdrawing group, which can significantly influence the reactivity and properties of the resulting molecule.

Table 1: Potential Substrates for Perfluoroalkylation using this compound

Substrate ClassPotential ProductSignificance
AlkenesTridecafluorohexyl-substituted alkanesIntroduction of lipophobic and hydrophobic properties
AlkynesTridecafluorohexyl-substituted alkenesBuilding blocks for complex fluorinated molecules
Aromatic CompoundsTridecafluorohexyl-substituted arenesModification of electronic properties and bioactivity

Development of Novel Organofluorine Molecules with Tailored Properties

The ability to selectively introduce a long perfluoroalkyl chain like the tridecafluorohexyl group allows for the rational design and synthesis of novel organofluorine molecules with highly specific and tailored properties. The presence of the C6F13 group can impart a unique combination of hydrophobicity and lipophobicity, as well as enhanced thermal and chemical stability. These properties are highly sought after in the development of advanced materials, specialty chemicals, and potentially in the design of new bioactive compounds. The precise control over the position of the perfluoroalkyl group, facilitated by reagents like "this compound," is critical in achieving the desired molecular architecture and function.

Role as Precursors and Intermediates in Fluoropolymer and Advanced Material Synthesis

Fluoropolymers are a class of polymers renowned for their exceptional properties, including high thermal stability, chemical inertness, and low surface energy. While direct polymerization of "this compound" is not a primary application, it can serve as a crucial precursor or intermediate in the synthesis of specialized fluorinated monomers. These monomers, containing the C6F13 group, can then be polymerized or copolymerized to create advanced fluoropolymers with tailored properties. For instance, the incorporation of a long fluorinated side chain can modify the mechanical, optical, and surface properties of the resulting polymer. Such materials could find applications in high-performance coatings, membranes, and advanced electronic components.

Table 2: Potential Applications of Materials Derived from this compound

Material TypePotential ApplicationKey Property Conferred by C6F13 Group
Specialty FluoropolymersHigh-performance coatings, low-friction surfacesLow surface energy, chemical resistance
Fluorinated MonomersBuilding blocks for advanced materialsTailored refractive index, thermal stability
Modified SurfacesOleophobic and hydrophobic surfacesRepellency towards oils and water

Contributions to Methodological Advancements in Specialized Chemical Manufacturing

The use of organometallic reagents containing highly fluorinated alkyl chains contributes to the expansion of the synthetic chemist's toolbox. The development of methods utilizing "this compound" for perfluoroalkylation reactions represents a methodological advancement in the specialized field of organofluorine chemistry. These methods may offer advantages in terms of selectivity, efficiency, or substrate scope compared to existing technologies. Such advancements are crucial for the cost-effective and sustainable manufacturing of complex fluorinated molecules that are essential for various high-tech industries. The study of the reactivity and handling of such specialized reagents also contributes to a deeper understanding of the fundamental principles of organometallic and organofluorine chemistry.

Emerging Research Themes and Future Prospects in Iodo Tridecafluorohexyl Mercury Chemistry

Identification of Underexplored Reactivity Modes and Catalytic Cycles

The reactivity of iodo(tridecafluorohexyl)mercury, while recognized for certain transformations, still holds significant potential for uncovering novel reaction pathways. A primary focus of emerging research is the exploration of its participation in new catalytic cycles. While organomercurials are known to undergo transmetalation reactions, their full scope in catalysis is yet to be realized. wikipedia.org Researchers are investigating the use of this compound in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds, although selectivity can be a challenge. wikipedia.org The development of new ligand systems and reaction conditions is crucial to enhance the selectivity and efficiency of these transformations.

Furthermore, the potential for this compound to act as a source of the tridecafluorohexyl radical or cation under specific conditions opens up avenues for radical and electrophilic fluoralkylation reactions. Investigating these possibilities could lead to the development of innovative methods for introducing the tridecafluorohexyl group into organic molecules, a valuable transformation in medicinal and materials chemistry.

Design of Sustainable and Efficient Synthetic Strategies for Fluorinated Organomercurials

The synthesis of fluorinated organomercurials, including this compound, has traditionally relied on methods that may not align with modern principles of green chemistry. A significant research thrust is the development of more sustainable and efficient synthetic strategies. This includes exploring enzymatic and bio-inspired approaches to fluorination, which could offer milder reaction conditions and greater selectivity. nih.govrsc.org While direct enzymatic synthesis of this compound has not been reported, the study of fluorinases and other enzymes involved in the biosynthesis of fluorinated natural products provides a foundation for future engineered biocatalytic routes. nih.gov

Another promising area is the use of electrochemical and photochemical methods for fluorination. numberanalytics.com These techniques can reduce the reliance on hazardous and toxic fluorinating agents and often proceed with high efficiency and selectivity under ambient conditions. numberanalytics.com The adaptation of these methods for the synthesis of perfluoroalkylmercurials could represent a significant step towards more environmentally benign production processes. Additionally, the development of catalytic methods that utilize more abundant and less toxic metals as alternatives to mercury in certain applications remains a long-term goal. researchgate.net

Advancements in Sophisticated Characterization and Analytical Methodologies for Complex Fluorinated Systems

The unique properties of fluorinated compounds, such as the high electronegativity of fluorine, present distinct challenges for their characterization and analysis. numberanalytics.com A key area of advancement is the development and refinement of analytical techniques to better understand the structure, purity, and behavior of complex fluorinated systems like this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, is a powerful tool for the analysis of organofluorine compounds due to its high sensitivity and the wide chemical shift range of the ¹⁹F nucleus. numberanalytics.comnumberanalytics.comnih.gov Ongoing research focuses on developing new NMR pulse sequences and computational methods to extract more detailed structural and dynamic information.

Mass spectrometry (MS) is another indispensable technique for the characterization of fluorinated molecules. numberanalytics.comnumberanalytics.com Techniques such as electrospray ionization (ESI) and inductively coupled plasma mass spectrometry (ICP-MS) are being increasingly employed. rsc.orgpfasolutions.org High-resolution mass spectrometry (HRMS) is particularly valuable for determining the elemental composition of unknown fluorinated compounds and their metabolites. pfasolutions.org

Other techniques gaining prominence include X-ray fluorescence (XRF) and X-ray photoelectron spectroscopy (XPS) for surface analysis of fluorinated materials. rsc.orglbl.gov The combination of multiple analytical methods, known as a "top-down" approach, is becoming standard for the comprehensive characterization of organofluorine compounds in various matrices. diva-portal.orgdiva-portal.org This often involves an initial screening for total organofluorine content followed by targeted and non-targeted analysis to identify individual compounds. diva-portal.orgdiva-portal.org

Analytical TechniqueApplication in Fluorinated Systems Analysis
¹⁹F Nuclear Magnetic Resonance (NMR)Provides detailed structural and dynamic information. High sensitivity for fluorine nuclei. numberanalytics.comnumberanalytics.com
Mass Spectrometry (MS)High sensitivity and specificity for quantification. Various ionization methods (EI, CI, ESI) are available. numberanalytics.comnumberanalytics.com
High-Resolution Mass Spectrometry (HRMS)Enables accurate mass measurements for empirical formula determination of unknown compounds. pfasolutions.org
X-ray Fluorescence (XRF)Non-destructive technique for determining total fluorine content. rsc.org
X-ray Photoelectron Spectroscopy (XPS)Surface-sensitive technique for identifying and quantifying elements and their chemical states. rsc.org
Combustion Ion Chromatography (CIC)A method to determine the total amount of extractable or adsorbable organic fluorine. rsc.org
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)Can be used for the quantification of total organofluorine content. pfasolutions.org

Addressing Existing Knowledge Gaps in the Field of Perfluoroalkyl Organomercury Compounds

Despite the progress made, significant knowledge gaps remain in the chemistry of perfluoroalkyl organomercury compounds. A crucial area for future research is to gain a deeper understanding of the environmental fate and transport of these compounds. While the toxicity of organomercury compounds is well-documented, the specific behavior and persistence of highly fluorinated derivatives like this compound in various environmental compartments are not fully understood.

Furthermore, there is a need for more comprehensive toxicological data on perfluoroalkylmercurials. While the risks associated with compounds like perfluorooctane (B1214571) sulfonic acid (PFOS) have been studied, data on hybrid molecules containing both a perfluoroalkyl chain and a mercury atom is scarce. researchgate.net Understanding the mode of action and potential for bioaccumulation is critical for accurate risk assessment.

Another knowledge gap lies in the detailed mechanistic understanding of their reactions. While many synthetic applications have been developed, the intimate details of the reaction pathways, including the nature of intermediates and transition states, are often not fully elucidated. Computational studies, in conjunction with experimental work, will be vital in filling this gap.

Theoretical Prediction and Rational Design of Next-Generation Perfluoroalkyl Mercury Reagents

Computational chemistry is poised to play an increasingly important role in the future of perfluoroalkyl mercury chemistry. nih.gov Theoretical methods can be used to predict the physicochemical properties, reactivity, and stability of novel perfluoroalkyl mercury reagents before their synthesis. This rational design approach can save significant time and resources in the laboratory by prioritizing the most promising candidates for experimental investigation.

By employing quantum mechanical calculations, researchers can model reaction mechanisms and transition states, providing insights that are often difficult to obtain through experimental means alone. This can lead to the optimization of existing reactions and the discovery of entirely new transformations. For example, theoretical studies can help in designing ligands that enhance the catalytic activity and selectivity of reactions involving perfluoroalkylmercurials.

Furthermore, computational screening can be used to identify next-generation reagents with improved properties, such as enhanced stability, lower toxicity, or unique reactivity profiles. As computational power and theoretical models continue to improve, the in silico design of bespoke perfluoroalkyl mercury reagents for specific applications will become increasingly feasible, driving innovation in the field.

Q & A

Q. What established synthetic pathways are used to prepare Iodo(tridecafluorohexyl)mercury, and how do reaction conditions affect yield and purity?

  • Methodological Answer : Synthesis typically involves reacting mercury(II) precursors (e.g., Hg(NO₃)₂) with perfluorinated alkyl iodides (e.g., CF₃(CF₂)₅I) under inert conditions. Key steps include:
  • Slow addition of the iodide to mercury nitrate in anhydrous solvents (e.g., THF) at -20°C to mitigate side reactions.
  • Purification via recrystallization or column chromatography to remove unreacted precursors.
  • Yield optimization requires strict temperature control and exclusion of moisture. Purity is validated using ¹⁹F NMR (to confirm fluorinated chain integrity) and ¹⁹⁹Hg NMR (to verify Hg-I bonding) .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :
  • ¹⁹⁹Hg NMR : Critical for identifying Hg coordination environment; chemical shifts typically range from -500 to -1500 ppm for Hg-I bonds.
  • ¹⁹F NMR : Confirms the integrity of the tridecafluorohexyl chain (e.g., distinct CF₃ and CF₂ signals).
  • IR Spectroscopy : Detects Hg-I stretching vibrations (~150–200 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular ion peaks and isotopic patterns.
    Cross-referencing these techniques minimizes misassignment risks .

Advanced Research Questions

Q. How does the iodo substituent in this compound influence halogen bonding compared to chloro/bromo analogs, and what experimental approaches validate these interactions?

  • Methodological Answer :
  • The iodo group’s polarizability enhances halogen bonding, as observed in triazole-based compounds where iodo substitution increased gelation efficiency by 40% compared to chloro analogs .
  • Experimental Validation :
  • X-ray Diffraction (XRD) : Measures bond lengths and angles (e.g., Hg-I···O/N interactions <3.5 Å indicate strong bonds).
  • DFT Calculations : Models interaction energies and electron density maps (e.g., using B3LYP/def2-TZVP basis sets).
  • Thermal Analysis : DSC detects phase transitions linked to bond stability .

Q. What strategies resolve contradictions in reported thermodynamic stability data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from variations in:
  • Solvent Effects : Polar solvents (e.g., DMF) may stabilize Hg-I bonds differently than non-polar solvents (e.g., hexane).
  • Purity Controls : Trace oxygen or moisture accelerates decomposition.
  • Standardization :

Conduct parallel experiments under controlled atmospheres (N₂/Ar).

Use TGA to compare decomposition temperatures across studies.

Perform meta-analyses using peer-reviewed datasets to identify outliers .

Q. How can computational models predict the reactivity of this compound in non-traditional solvent systems (e.g., ionic liquids or supercritical CO₂)?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Simulates reaction pathways (e.g., Hg-I bond cleavage energies) in different dielectric environments.
  • Molecular Dynamics (MD) : Tracks solvent-shell dynamics around Hg centers to predict solvation effects.
  • Validation : Compare computational predictions with kinetic studies (e.g., UV-Vis monitoring of Hg-I bond dissociation rates) .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing kinetic data from this compound decomposition studies?

  • Methodological Answer :
  • Non-linear Regression : Fits time-dependent decomposition data to first/second-order models.
  • Arrhenius Analysis : Extracts activation energies (Eₐ) from temperature-varied experiments.
  • Error Propagation : Uses Monte Carlo simulations to quantify uncertainty in rate constants.
    Tools like Python’s SciPy or MATLAB’s Curve Fitting Toolbox streamline these analyses .

Q. How should researchers design experiments to probe the environmental persistence of this compound in aqueous systems?

  • Methodological Answer :
  • Controlled Hydrolysis : Expose the compound to buffered solutions (pH 4–10) at 25–60°C, monitoring Hg²⁺ release via ICP-MS.
  • Photodegradation Studies : Use UV-Vis lamps (λ = 254–365 nm) to simulate sunlight; track intermediates with LC-MS.
  • Sediment Interaction Tests : Measure adsorption coefficients (Kd) in soil-water systems to assess mobility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.